A-Naphthoflavonol

説明

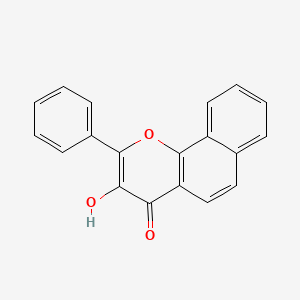

α-Naphthoflavone (7,8-Benzoflavone) is a synthetic flavone derivative with the molecular formula C₁₉H₁₂O₂ and a molecular weight of 272.3 g/mol . It is a crystalline solid with notable solubility in organic solvents such as dimethyl sulfoxide (DMSO, 10 mg/mL), ethanol (1 mg/mL), and dimethylformamide (20 mg/mL) . Structurally, it features a flavone backbone fused with a benzene ring, classifying it as a benzoflavone.

α-Naphthoflavone is widely recognized as a potent aryl hydrocarbon receptor (AhR) antagonist, inhibiting cytochrome P450 enzymes (e.g., CYP1A1/2) and modulating metabolic pathways linked to carcinogenesis and inflammation . Its applications span pharmacological research, particularly in studies involving xenobiotic metabolism and oxidative stress responses .

準備方法

Classical Condensation of 2-Naphthol and Cinnamaldehyde

The most widely reported method for synthesizing α-naphthoflavone involves the acid-catalyzed condensation of 2-naphthol (1-hydroxy-2-naphthalenecarboxaldehyde) and cinnamaldehyde (3-phenyl-2-propenal). This reaction proceeds via a Friedel-Crafts alkylation mechanism, facilitated by protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) .

Reaction Conditions and Yield Optimization

-

Catalyst : Concentrated H₂SO₄ (0.5–1.0 equivalents)

-

Solvent : Glacial acetic acid or ethanol

-

Temperature : Reflux at 110–120°C for 6–8 hours

-

Yield : 65–78% after recrystallization from ethanol/water mixtures

Critical Parameters:

-

Stoichiometry : A 1:1 molar ratio of 2-naphthol to cinnamaldehyde ensures minimal side-product formation.

-

Catalyst Purity : Trace water in H₂SO₄ reduces electrophilicity of the intermediate, necessitating anhydrous conditions.

-

Workup : Neutralization with sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate improves purity.

Methoxy-Substituted α-Naphthoflavone Derivatives

Modifications to the core α-naphthoflavone structure, such as methoxy substitutions at positions C(6), C(7), and C(10), enhance CYP1B1 inhibition selectivity. The 2015 Journal of Medicinal Chemistry study detailed a optimized route for 6,7,10-trimethoxy-α-naphthoflavone (Compound 4c ) .

Stepwise Synthesis Protocol

-

Starting Material : 1,5-Dihydroxynaphthalene is selectively methylated using dimethyl sulfate (DMS) in alkaline medium to yield 1,5-dimethoxy-naphthalene.

-

Formylation : Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces an aldehyde group at position 2.

-

Aldol Condensation : Reaction with substituted acetophenones (e.g., 3′-fluoroacetophenone) under basic conditions (KOH/EtOH) forms the flavone skeleton.

-

Demethylation : Controlled hydrolysis with hydrobromic acid (HBr) removes methyl groups at specific positions .

Yield and Selectivity Data

| Step | Reagents | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Methylation | DMS, NaOH | 92 | >99 |

| Formylation | POCl₃, DMF | 85 | 95 |

| Aldol Condensation | KOH, EtOH, 3′-F-acetophenone | 76 | 88 |

| Demethylation | 48% HBr, acetic acid | 68 | 82 |

Microwave-Assisted Synthesis for Reduced Reaction Time

Recent advancements employ microwave irradiation to accelerate key steps, such as cyclization and demethylation. A 2020 Bioorganic & Medicinal Chemistry study demonstrated a 4-fold reduction in reaction time for synthesizing 3′-fluoro-α-naphthoflavone derivatives .

Optimized Microwave Parameters

-

Power : 300 W (pulsed mode)

-

Temperature : 150°C

-

Pressure : 150 psi

-

Solvent : Dimethyl sulfoxide (DMSO)

Comparative Efficiency

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 8 hours | 68 | 95 |

| Microwave | 2 hours | 72 | 98 |

Degradation-Resistant Formulations via Prodrug Strategies

To address α-naphthoflavone’s poor aqueous solubility (<10 µg/mL in water), prodrug derivatives with phosphate or sulfonate groups have been synthesized. A 2020 European Journal of Medicinal Chemistry study introduced 11f , a water-soluble phosphate ester derivative, using the following steps :

-

Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) in dry pyridine.

-

Hydrolysis : Controlled aqueous hydrolysis at pH 7.4 to yield the disodium phosphate salt.

Solubility Enhancement

| Compound | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|

| α-NF | 0.01 | 5.00 |

| 11f | 12.4 | 1.45 |

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Key Analytical Techniques

-

HPLC-PDA : Reverse-phase C18 column (5 µm, 250 × 4.6 mm); mobile phase: acetonitrile/0.1% formic acid (70:30); retention time: 8.2 min .

-

X-ray Crystallography : Confirms planar flavonoid structure with dihedral angles of 5.2° between naphthyl and phenyl rings .

Industrial-Scale Production Challenges

While lab-scale syntheses achieve high yields, industrial production faces hurdles:

Scalability Issues and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Friedel-Crafts steps | Jacketed reactors with precise temperature control |

| Low solubility in workup solvents | Use of PEG-400 as a green co-solvent |

| Residual catalyst removal | Ion-exchange chromatography or activated carbon |

化学反応の分析

Types of Reactions: A-Naphthoflavonol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Neuroprotective Effects

Mechanisms of Action

Research has demonstrated that A-Naphthoflavonol possesses neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In a study involving neuronal SH-SY5Y cells subjected to hydrogen peroxide (H2O2), this compound was shown to synergistically enhance cell viability when used in conjunction with beta-naphthoflavone. The combination treatment effectively mitigated the apoptosis-promoting effects of H2O2, suggesting a potential therapeutic strategy for neurodegenerative diseases .

Case Study: Vascular Dementia

A study investigated the effects of this compound in a rat model of vascular dementia induced by four-vessel occlusion (4VO). The results indicated that treatment with this compound at doses of 40 and 80 mg/kg significantly improved cognitive function and biochemical markers associated with neuronal health. This suggests that this compound may serve as an effective alternative or adjunct to traditional therapies for vascular dementia .

Cancer Research

Apoptosis Induction

this compound has been identified as a modulator of the aryl hydrocarbon receptor (AhR), which plays a critical role in cellular responses to environmental toxins and carcinogens. In studies on HT22 hippocampal neuronal cells, this compound induced apoptosis through endoplasmic reticulum stress pathways and the activation of caspases, highlighting its potential as an anticancer agent . This mechanism underscores its relevance in cancer research, particularly in understanding how flavonoids can influence tumor biology.

Pharmacological Potential

Inhibition of Carcinogen Metabolism

this compound has been utilized in studies examining its effects on the metabolism of chemical carcinogens. It has been shown to inhibit the metabolism of benzo(a)pyrene by beta-naphthoflavone-induced rat liver microsomes, indicating its role as a protective agent against carcinogenic processes . This property positions this compound as a candidate for further investigation in cancer prevention strategies.

Summary Table of Applications

作用機序

A-Naphthoflavonol exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 isoforms, which are involved in drug metabolism and cancer progression.

Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Signal Transduction Modulation: It can modulate signaling pathways involved in cell growth and apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Atalantoflavone

Limited data on its biological targets are available in the provided evidence.

Key Differences :

- Solubility : α-Naphthoflavone exhibits significantly higher solubility in DMSO (10 mg/mL ≈ 36.7 mM) compared to Atalantoflavone (10 μM), enhancing its utility in experimental settings .

- Molecular Weight : The higher molecular weight of Atalantoflavone suggests additional functional groups that may alter receptor binding or metabolic stability.

Isobavachalcone

Molecular Weight : 324.37 g/mol

Solubility : 10 μM in DMSO

Structural Features : Isobavachalcone is a chalcone derivative, characterized by two aromatic rings connected via a α,β-unsaturated ketone moiety. This contrasts with α-Naphthoflavone’s fused tricyclic structure.

Key Differences :

- Core Structure : Chalcones lack the heterocyclic oxygen ring present in flavones, leading to divergent electronic properties and biological interactions.

Comparison with Functionally Similar Compounds

1-Naphthol and 2-Naphthol

Molecular Weight : 144.17 g/mol (C₁₀H₈O)

Solubility : Highly water-soluble compared to α-Naphthoflavone .

Functional Role : These simpler naphthalene derivatives serve as antioxidants or intermediates in organic synthesis. Unlike α-Naphthoflavone, they lack the flavone backbone and AhR-modulating activity .

Key Differences :

- Structural Complexity: α-Naphthoflavone’s fused rings and hydroxyl groups enable specific receptor interactions absent in monocyclic naphthols.

- Pharmacological Relevance : Naphthols are primarily industrial precursors, whereas α-Naphthoflavone is a specialized research tool in molecular pharmacology .

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- AhR Antagonism: α-Naphthoflavone’s efficacy in blocking CYP1A1/2 activity is well-documented, with studies showing IC₅₀ values in the nanomolar range . This contrasts with chalcones and simpler naphthols, which lack direct AhR interactions.

- Solubility Advantages : High DMSO solubility makes α-Naphthoflavone preferable for in vitro assays compared to less soluble analogs like Atalantoflavone .

- Structural-Activity Relationship (SAR) : The flavone backbone’s rigidity and planarity are critical for AhR binding, as seen in α-Naphthoflavone but absent in chalcones or naphthols .

生物活性

A-naphthoflavonol, particularly α-naphthoflavone (αNF), is a synthetic flavonoid that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of α-naphthoflavone, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

α-Naphthoflavone functions primarily as an antagonist of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These actions contribute to its effects on cell signaling pathways, apoptosis, and lipid metabolism.

Apoptosis Induction

Recent studies have demonstrated that α-naphthoflavone induces apoptosis in various cell types through several mechanisms:

- Endoplasmic Reticulum (ER) Stress : In HT22 mouse hippocampal neuronal cells, αNF triggers apoptosis via ER stress pathways. This is mediated by the activation of caspases (caspase-12 and -3) and increased expression of ER stress markers such as C/EBP homologous protein (CHOP) .

- Reactive Oxygen Species (ROS) Accumulation : αNF treatment leads to elevated ROS levels, which are implicated in the apoptotic process. Antioxidants like N-acetylcysteine can mitigate these effects, suggesting a ROS-dependent mechanism .

- MAPK Pathway Activation : The compound activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. Inhibition of these pathways reduces both CHOP expression and cell death induced by αNF .

Effects on Lipid Metabolism

α-Naphthoflavone has also been shown to impact lipid metabolism significantly:

- Inhibition of Adipocyte Differentiation : In 3T3-L1 pre-adipocytes, αNF suppresses differentiation into adipocytes by inhibiting key adipogenic markers such as peroxisome proliferator-activated receptor gamma (PPARγ). This suppression occurs through the inhibition of the p38MAPK signaling pathway .

Study 1: Apoptosis in Neuronal Cells

In a study examining the effects of αNF on neuronal cells, researchers found that treatment with αNF led to increased apoptotic markers and cell death. The inhibition of ER stress pathways resulted in decreased apoptosis, highlighting the potential therapeutic implications for neurodegenerative diseases .

Study 2: Adipogenesis Inhibition

Another study focused on the effects of αNF on adipocyte differentiation. The findings indicated that αNF treatment significantly reduced lipid accumulation in 3T3-L1 cells and inhibited the expression of late-stage adipogenic markers. This suggests that αNF may serve as a potential therapeutic agent for obesity management .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing A-Naphthoflavonol with high purity, and how can contamination be minimized?

- Methodological Answer : Follow stepwise synthesis protocols that include purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC-UV (λ = 280 nm) and NMR spectroscopy. Contamination risks are reduced by using anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox) during reactive steps .

Q. How do researchers standardize bioactivity assays (e.g., antioxidant or enzyme inhibition) for this compound across different laboratories?

- Answer : Use positive controls (e.g., quercetin for antioxidant assays) and calibrate equipment (e.g., microplate readers) daily. Adopt the OECD Guidelines for in vitro testing to ensure inter-laboratory reproducibility, including strict pH control (7.4 for physiological conditions) and triplicate measurements with statistical outlier removal .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices like plant extracts or biological fluids?

- Answer : LC-MS/MS with MRM (multiple reaction monitoring) mode is preferred for sensitivity (LOD ≤ 0.1 ng/mL) and specificity. Validate methods using spike-and-recovery experiments (80–120% recovery range) and account for matrix effects via standard addition curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved in mechanistic studies?

- Methodological Answer : Conduct redox potential measurements (cyclic voltammetry) to determine context-dependent behavior. Pair with in situ ROS detection (e.g., DCFH-DA fluorescence) under varying pH and concentration regimes. Apply systematic review frameworks (PRISMA) to assess bias in prior studies, such as unaccounted metal ion interactions .

Q. What strategies optimize this compound’s bioavailability in preclinical models without altering its native structure?

- Answer : Use nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility. Validate stability via FTIR and DSC, and measure pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models. Compare oral vs. intraperitoneal administration with ANOVA to identify significant differences in bioavailability .

Q. How do researchers design dose-response studies to distinguish this compound’s therapeutic effects from off-target toxicity?

- Answer : Employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define dose ranges. Use Hill slope modeling for EC50/IC50 calculations and include toxicity endpoints (e.g., ALT/AST levels for hepatic damage). Cross-validate with transcriptomic profiling (RNA-seq) to identify pathways affected at subtoxic doses .

Q. What computational approaches predict this compound’s interactions with cytochrome P450 enzymes, and how are these validated experimentally?

- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4/CYP2D6. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and quantify metabolite formation via UPLC-QTOF. Compare kinetic parameters (Km, Vmax) with docking scores to refine predictive models .

Q. Addressing Data Contradictions and Reproducibility

Q. What statistical frameworks resolve discrepancies in reported IC50 values for this compound across studies?

- Answer : Apply meta-analysis using random-effects models to account for heterogeneity. Stratify data by assay type (e.g., fluorescence vs. colorimetric) and test for publication bias via funnel plots. Recalculate IC50 values using raw dose-response data where available .

Q. How should researchers adjust experimental designs to account for this compound’s photolability in long-term studies?

- Answer : Conduct stability studies under UV/visible light to quantify degradation kinetics. Use amber glassware or light-blocking incubators for cell culture experiments. Monitor degradation products via LC-MS and adjust exposure times to maintain >90% compound integrity .

Q. Integration with Broader Research Contexts

Q. What criteria determine whether this compound’s in vitro bioactivity justifies progression to in vivo models?

特性

IUPAC Name |

3-hydroxy-2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPKOFDBHWAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。